Cas no 101477-47-8 (Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride(1:2))

Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride(1:2) structure
101477-47-8 structure
Product Name:Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride(1:2)
CAS No:101477-47-8
MF:C26H30Cl2F2N2O2
MW:511.431412220001
CID:205325
PubChem ID:3063696
Update Time:2025-04-19

Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride(1:2) Chemical and Physical Properties

Names and Identifiers

    • Piperazine,1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride(1:2)
    • 1-[bis(4-fluorophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazine,dihydrochloride
    • 1-(2,4-Dimethoxybenzyl)-4-(bis(4-fluorophenyl)methyl)piperazine dihydrochloride dihydrate
    • 1-(2,4-dimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride
    • 1-(Bis(4-fluorophenyl)methyl)-4-((2,4-dimethox
    • AC1MI661
    • Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-((2,4-dimethoxyphenyl)methyl)-, hydrochloride, hydrate (1:2:2)
    • SureCN7310492
    • QECBWBIAULYYLY-UHFFFAOYSA-N
    • 101477-47-8
    • DTXSID80143944
    • 1-(Bis(4-fluorophenyl)methyl)-4-((2,4-dimethoxyphenyl)methyl)piperazine 2HCl dihydrate
    • SCHEMBL7310492
    • Inchi: 1S/C26H28F2N2O2.2ClH/c1-31-24-12-7-21(25(17-24)32-2)18-29-13-15-30(16-14-29)26(19-3-8-22(27)9-4-19)20-5-10-23(28)11-6-20;;/h3-12,17,26H,13-16,18H2,1-2H3;2*1H
    • InChI Key: QECBWBIAULYYLY-UHFFFAOYSA-N
    • SMILES: Cl.Cl.FC1C=CC(=CC=1)C(C1C=CC(=CC=1)F)N1CCN(CC2C=CC(=CC=2OC)OC)CC1

Computed Properties

  • Exact Mass: 510.1655
  • Monoisotopic Mass: 510.165
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 522
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • Boiling Point: 515.8°Cat760mmHg
  • Flash Point: 265.7°C
  • PSA: 24.94
  • LogP: 6.36900
Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen